molecular formula C8H8BrNO3 B180213 Methyl 6-bromo-5-methoxypicolinate CAS No. 170235-18-4

Methyl 6-bromo-5-methoxypicolinate

Cat. No.: B180213
CAS No.: 170235-18-4
M. Wt: 246.06 g/mol
InChI Key: HNDJWOBRSKPSMA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-methoxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of picolinic acid, featuring a bromine atom at the 6-position and a methoxy group at the 5-position on the pyridine ring. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-5-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of 5-methoxypicolinic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted picolinates, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-bromo-5-methoxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methoxypicolinaldehyde
  • 6-Bromo-5-methoxypyridin-3-amine
  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-3-methoxyisonicotinaldehyde
  • 2-Bromo-4-fluoro-3-methoxypyridine
  • 2-Bromo-3-methoxy-6-nitropyridine

Uniqueness

Methyl 6-bromo-5-methoxypicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required .

Properties

IUPAC Name

methyl 6-bromo-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDJWOBRSKPSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446516
Record name Methyl 6-bromo-5-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170235-18-4
Record name Methyl 6-bromo-5-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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